2-(2-methoxyphenyl)propanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSLQDOXLCYVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91061-46-0 | |
| Record name | 2-(2-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Racemic Synthesis Approaches
Racemic synthesis aims to produce a mixture containing equal amounts of both enantiomers of 2-(2-methoxyphenyl)propanoic acid. These methods are often more straightforward and economically viable for initial research and applications where stereochemistry is not a critical factor.
Conventional Chemical Synthesis Routes
One of the most direct and widely utilized methods for the synthesis of 2-arylpropionic acids, including the 2-methoxyphenyl derivative, is the direct methylation of the corresponding arylacetonitrile or methyl arylacetate. orgsyn.org This approach is attractive due to the accessibility of starting materials and the potential for a one-pot reaction. orgsyn.org The use of dimethyl carbonate (DMC) as a methylating agent has been shown to be particularly effective, offering high selectivity towards the desired monomethylated product, even at high conversions. orgsyn.org
Another general route involves the reaction of a substituted phenyl derivative with a propionic acid precursor. For instance, the synthesis of 2-(4-methoxyphenoxy)propionic acid has been achieved by reacting p-hydroxyanisole with 2-chloropropionic acid in the presence of a phase-transfer catalyst. google.com A similar principle could be applied to synthesize the 2-methoxyphenyl isomer.
Furthermore, the synthesis of related compounds, such as 2-(4-methoxyphenyl)propionic acid, has been accomplished through the reaction of 2-bromo-1,1-dimethoxy-1-(4-methoxyphenyl)-propane with potassium acetate (B1210297). prepchem.com This suggests that a parallel strategy starting from a suitably substituted 2-methoxyphenyl precursor could yield the target compound.
Investigations into Reaction Mechanism and Selectivity
The selectivity of methylation reactions is a critical aspect of the synthesis of 2-arylpropionic acids. While direct methylation is a powerful tool, it can be hampered by the formation of dimethylated byproducts. orgsyn.org The use of dimethyl carbonate as a methylating agent has been investigated and found to significantly improve selectivity, achieving up to 99% for the monomethyl derivative at high conversion rates. orgsyn.org The reaction mechanism is believed to proceed through the formation of a carbanion at the benzylic position, which then acts as a nucleophile to attack the methyl group of the carbonate.
Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to elucidate the mechanisms of related reactions, for example, the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. nih.gov These studies can provide valuable insights into the electronic factors that govern reactivity and selectivity, which could be applied to optimize the synthesis of this compound.
Enantioselective Synthesis
For many applications, particularly in the pharmaceutical industry, it is crucial to obtain a single, pure enantiomer of a chiral compound. Enantioselective synthesis methods are designed to achieve this goal, either by separating a racemic mixture or by directly synthesizing the desired enantiomer.
Chiral Resolution Techniques
Chiral resolution is a widely practiced method for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach relies on the principle that diastereomers, unlike enantiomers, have different physical properties and can therefore be separated. libretexts.org
A common and well-established method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. libretexts.org The resulting mixture of diastereomeric salts can then be separated by fractional crystallization, taking advantage of their different solubilities. wikipedia.orgrsc.org Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of the carboxylic acid. libretexts.org
The choice of the resolving agent is critical for the success of this method. Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org The efficiency of the resolution is dependent on the formation of well-defined crystalline salts and the difference in solubility between the two diastereomers. rsc.orgmdpi.com The crystal structures of diastereomeric salts, such as those formed from 2-methoxy-2-(1-naphthyl)propanoic acid and (R)-1-phenylethylamine, have been studied to understand the chiral recognition mechanisms at a molecular level. rsc.org These studies reveal the importance of interactions like salt bridges and hydrogen bonds in the crystallization process. rsc.org
Table 1: Examples of Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
| Brucine | Chiral Base |
| Strychnine | Chiral Base |
| Quinine | Chiral Base |
| (R)-1-Phenylethylamine | Chiral Base |
| (+)-Cinchotoxine | Chiral Base |
| (R,R)-Tartaric Acid | Chiral Acid |
This table provides examples of commonly used resolving agents and is not exhaustive.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. nih.govresearchgate.net
For the separation of 2-arylpropionic acids, various types of CSPs have been employed. For example, the direct enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid has been achieved using an α1-acid glycoprotein (B1211001) (AGP) chiral column. nih.gov Another approach involves the derivatization of the carboxylic acid to form amides, which can then be separated on a "Pirkle-type" chiral column. nih.gov
The choice of mobile phase is also crucial for achieving good separation. A study on the enantioseparation of 2-(substituted phenyl)propanoic acids by high-speed countercurrent chromatography used substituted β-cyclodextrin as a chiral selector. nih.gov The results indicated that the nature of the substituent on the benzene (B151609) ring influences the enantiorecognition, with electron-donating groups showing higher enantioselectivity. nih.gov
Table 2: HPLC Conditions for Enantioseparation of a Related Compound
| Parameter | Value |
| Column | CHIROBIOTIC® TAG, 25 cm x 4.6 mm I.D., 5 µm particles |
| Mobile Phase | 0.1 wt% ammonium (B1175870) acetate in methanol |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Detector | UV, 254 nm |
This table shows example conditions for the HPLC analysis of 2-(2-chlorophenoxy)propionic acid enantiomers and serves as a reference for potential separation methods for this compound. sigmaaldrich.com
Asymmetric Synthesis Strategies
The production of single-enantiomer drugs is a critical focus in the pharmaceutical industry, as different enantiomers of a chiral drug can have varied pharmacological and toxicological profiles. nih.gov Asymmetric synthesis, which creates chiral products from achiral starting materials, is a key method for achieving enantiomerically pure compounds. nih.govyork.ac.uk This section explores several sophisticated strategies for the asymmetric synthesis of this compound, a valuable chiral building block.
Chiral Auxiliary-Mediated Asymmetric Transformations
A foundational strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are stereogenic molecules temporarily attached to a substrate to guide the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. york.ac.ukwikipedia.org An effective chiral auxiliary must be readily available in both enantiomeric forms, easy to attach and remove, provide a high degree of stereochemical control, and be recyclable. york.ac.uk
While 2-methoxy-2-(1-naphthyl)propanoic acid (MαNP acid) is a powerful chiral auxiliary, its primary application lies in the enantioresolution of racemic alcohols and the determination of their absolute configurations using ¹H NMR anisotropy. researchgate.netnih.gov Racemic MαNP acid itself can be resolved into its enantiomers by forming diastereomeric esters with a chiral alcohol, such as (-)-menthol, which are then separated by chromatography. researchgate.net The separated enantiopure MαNP acid can then be used to resolve other racemic alcohols. researchgate.netnih.gov
The process typically involves esterifying the racemic alcohol with an enantiopure MαNP acid. The resulting diastereomeric esters are then separated using techniques like High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel column. nih.gov The absolute configuration of the resolved alcohol can often be determined by analyzing the ¹H NMR spectrum of the diastereomeric esters. researchgate.netnih.gov Finally, the enantiopure alcohol is recovered by hydrolysis or reduction of the separated ester. nih.gov Although a powerful tool for resolution, the direct application of MαNP acid as a chiral auxiliary in the synthesis of this compound is not its most documented use.
A variety of other chiral auxiliaries have been developed and successfully employed in asymmetric synthesis. researchgate.net These auxiliaries are often derived from readily available natural sources like amino acids, carbohydrates, or terpenes. numberanalytics.comresearchgate.net
Notable examples of chiral auxiliaries used in asymmetric alkylations to produce enantiomerically enriched carboxylic acids include:
Oxazolidinones (Evans Auxiliaries): These are among the most widely used chiral auxiliaries, particularly in stereoselective aldol (B89426) and alkylation reactions. wikipedia.orgresearchgate.netresearchgate.net The chiral oxazolidinone is first acylated with the desired propanoic acid derivative. Deprotonation with a suitable base forms a specific Z-enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, as directed by the substituent on the oxazolidinone. wikipedia.orgresearchgate.net Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid.
Pseudoephedrine and Pseudoephenamine: These can be used as effective chiral auxiliaries. nih.gov Pseudoephedrine, for instance, can be converted to the corresponding amide with a carboxylic acid. The α-proton can then be removed by a non-nucleophilic base to form an enolate. The subsequent alkylation is directed by the methyl group of the pseudoephedrine, leading to a high degree of stereoselectivity. nih.gov Pseudoephenamine has been shown to be particularly effective in alkylation reactions that form quaternary stereocenters. nih.gov
Camphorsultams: These are another class of reliable chiral auxiliaries. researchgate.net Similar to oxazolidinones, they are attached to the acid moiety, and the resulting enolate undergoes diastereoselective alkylation. The bulky nature of the camphorsultam effectively shields one face of the enolate, leading to high asymmetric induction.
1,1'-Binaphthyl-2,2'-diol (BINOL): This has been used as a chiral auxiliary in various asymmetric syntheses since the early 1980s. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylations, aldol reactions | High diastereoselectivity, predictable stereochemical outcome. wikipedia.orgresearchgate.net |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations | Forms crystalline derivatives, high diastereoselectivity, especially for quaternary centers (pseudoephenamine). nih.gov |
| Camphorsultams | Asymmetric alkylations, Diels-Alder reactions | High diastereoselectivity due to effective steric shielding. researchgate.net |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric reductions, C-C bond formation | Axially chiral, provides a well-defined chiral environment. wikipedia.org |
Biocatalytic Approaches
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful and environmentally friendly tool in asymmetric synthesis. slideshare.netnih.gov Enzymes often exhibit high enantio- and regioselectivity under mild reaction conditions. iupac.org
Enzyme-mediated hydrolysis is a common method for the kinetic resolution of racemic esters. nih.gov In this process, an enzyme selectively hydrolyzes one enantiomer of a racemic ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting acid and unreacted ester can then be separated.
Lipases are a class of enzymes frequently used for this purpose due to their broad substrate tolerance and availability. iupac.org For instance, lipases from Candida antarctica (often immobilized, e.g., Novozym 435) and Candida rugosa (formerly Candida cylindracea) have been successfully employed in the hydrolysis of various esters. academicjournals.orgmdpi.com The enantioselectivity of the hydrolysis can be influenced by factors such as the nature of the ester group, the solvent system, and the temperature. academicjournals.org For example, in the enzymatic resolution of 2,3-dihydrobenzofuran (B1216630) carboxylic acid esters, the addition of a small amount of water to the organic solvent was found to be crucial for optimal enzyme activity and enantioselectivity. academicjournals.org
While direct studies on this compound are not extensively detailed in the provided results, the principles of enzymatic hydrolysis of profen esters are well-established. nih.gov The synthesis of flurbiprofen-amino acid ethyl esters and their subsequent stereoselective hydrolysis by enzymes like trypsin and carboxypeptidase B demonstrates the feasibility of this approach for related 2-arylpropanoic acids. nih.gov
Whole-cell biocatalysis utilizes intact microbial cells, which contain a cascade of enzymes that can perform multi-step transformations. nih.govniscpr.res.in This approach can be advantageous as it eliminates the need for enzyme purification and cofactor regeneration. Recombinant DNA technology allows for the overexpression of specific enzymes in host organisms, leading to more efficient and tailored biocatalysts. researchgate.net
Whole-cell systems have been used for the production of various valuable chemicals. For example, Aspergillus flavus has been employed to produce 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural (HMF). nih.govresearchgate.net The efficiency of such processes can be optimized by adjusting fermentation strategies, such as using fed-batch cultivation. nih.gov Similarly, Enterobacter sp. has shown potential in converting HMF to FDCA. niscpr.res.in
In the context of chiral synthesis, biocatalytic reduction using whole cells or recombinant enzymes is a powerful strategy. For instance, the enantioselective reduction of a ketone precursor using a biocatalyst was a key step in the synthesis of the FDA-approved drug lorlatinib. nih.gov This highlights the potential of using engineered microorganisms or isolated recombinant enzymes for the stereoselective synthesis of precursors to this compound, for example, through the asymmetric reduction of a corresponding α-keto acid or ester.
Table 2: Biocatalytic Methods in Asymmetric Synthesis
| Biocatalytic Method | Description | Example Application |
| Enzyme-Mediated Hydrolysis | Kinetic resolution of a racemic ester where an enzyme selectively hydrolyzes one enantiomer. nih.gov | Resolution of profen esters using lipases. nih.gov |
| Whole-Cell Biocatalysis | Use of intact microbial cells to perform multi-step chemical transformations. nih.govniscpr.res.in | Production of 2,5-furandicarboxylic acid by Aspergillus flavus. nih.govresearchgate.net |
| Recombinant Enzyme Systems | Use of genetically engineered organisms to overproduce specific enzymes for targeted reactions. researchgate.net | Enantioselective reduction of a ketone in the synthesis of lorlatinib. nih.gov |
Integrated Chemo-Enzymatic Synthesis
The integration of enzymatic methods with traditional chemical synthesis offers a powerful strategy for producing complex molecules with high selectivity and under environmentally benign conditions. In the context of 2-arylpropionic acids, a class to which this compound belongs, chemo-enzymatic approaches are particularly valuable for achieving high enantiomeric purity. nih.gov
One prominent strategy involves the kinetic resolution of racemic esters of 2-arylpropionic acids using enzymes like esterases. nih.gov These biocatalysts exhibit stereoselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding (S)-acid, while leaving the other enantiomer largely unreacted. nih.gov For instance, esterases from the bHSL (bacterial hormone-sensitive lipase) family have been identified and engineered to improve their enantioselectivity for producing (S)-2-arylpropionic acids, which often possess greater biological activity. nih.gov The process can be carried out using whole-cell catalysts, which are easily prepared and offer enhanced enzyme stability. nih.gov This method avoids the need for toxic reagents and harsh conditions often associated with classical chemical resolutions. Furthermore, chemo-enzymatic strategies can be applied to the synthesis of precursors, such as the production of base-modified ATP analogues which are then used in enzymatic phosphorylation to create complex biomolecules. rsc.org
Derivatization and Analog Synthesis
The carboxylic acid functional group of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.
Ester and Amide Derivatives
Ester Derivatives
Esterification of this compound can be achieved through several standard methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukyoutube.com The reaction is reversible, so techniques like using an excess of the alcohol or removing water as it forms are employed to drive the reaction to completion. chemguide.co.ukpressbooks.pub
Alternatively, more reactive derivatives of the carboxylic acid, like acyl chlorides, can be used. The acid is first converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂). commonorganicchemistry.com The resulting acyl chloride reacts readily with alcohols at room temperature to produce the corresponding ester in a vigorous reaction. chemguide.co.uk For more sensitive or sterically hindered substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions. organic-chemistry.org
Amide Derivatives
Amide derivatives are synthesized by reacting the carboxylic acid or its activated forms with ammonia (B1221849) or primary/secondary amines. A general and efficient method involves the conversion of the carboxylic acid to an acid chloride, which then reacts with an amine in the presence of a base to yield the amide. commonorganicchemistry.comnih.gov Coupling agents like DCC are also effective for direct amidation, coupling the carboxylic acid with an amine to form the amide bond. nih.govlibretexts.org Boronic acid derivatives have emerged as effective catalysts for direct amidation at room temperature, accommodating a wide range of substrates. organic-chemistry.org
Hydrazone and Related Nitrogen-Containing Analogs
The synthesis of hydrazone derivatives from this compound typically follows a two-step procedure. nih.gov
Formation of the Hydrazide: The carboxylic acid is first converted to its methyl or ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually under reflux in a solvent like methanol. The nucleophilic hydrazine displaces the alkoxy group of the ester to form the corresponding acyl hydrazide, 2-(2-methoxyphenyl)propanehydrazide. researchgate.netresearchgate.net
Formation of the Hydrazone: The synthesized hydrazide is then condensed with a variety of aromatic or heterocyclic aldehydes or ketones. nih.gov This reaction, often catalyzed by a few drops of acid, proceeds via a nucleophilic addition-elimination mechanism to form the N-acylhydrazone, which contains the characteristic –CO–NH–N=CH– moiety. researchgate.net The synthesis can be facilitated using methods like ultrasound irradiation to improve yields and shorten reaction times. researchgate.net Lewis acids such as cerium(III) chloride (CeCl₃·7H₂O) have also been used to catalyze the formation of hydrazones under mild conditions. mdpi.com
Halogenated Derivatives (e.g., Fluorinated Analogues)
The introduction of halogen atoms, particularly fluorine, into the structure of 2-arylpropanoic acids can significantly alter their biological properties. nih.gov Halogenation can be directed at either the aryl ring or the propanoic acid side chain.
A common synthetic strategy involves starting with an already halogenated precursor. For example, a halogen-substituted propiophenone (B1677668) can be converted into a 2-(halogenated aryl)propanoic acid via photochemical transformation of its α-chloro derivative. heteroletters.org Another approach is to use halogenated benzaldehydes in a multi-step synthesis. chemrxiv.org For instance, a 2-fluorobenzoyl chloride can be used as a starting material for building the desired propanoic acid structure. mdpi.com Deformylative halogenation of aldehydes using inexpensive halogen sources like NaBr or HCl provides a method for converting an aldehyde group into an alkyl halide under mild conditions. nih.gov
Structurally Modified Aryl and Alkyl Moieties
Modification of the aryl and alkyl parts of this compound allows for the exploration of structure-activity relationships.
Aryl Moiety Modification: The methoxyphenyl ring can be altered by introducing various substituents or by replacing it entirely. For example, Friedel-Crafts reactions can be used to attach alkyl groups to the aromatic ring. google.com The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the reaction of furan-containing propenoic acids with different arenes in a superacid demonstrates a method for varying the aryl group. nih.gov
Alkyl Moiety Modification: The propanoic acid side chain can also be modified. One example is the synthesis of the corresponding isobutyric acid analog, where an additional methyl group is present at the C2 position of the propanoic acid chain. epa.gov This can be achieved through synthetic routes that start from precursors allowing for the construction of a gem-dimethyl group adjacent to the aryl ring. Palladium-catalyzed hydrocarboxylation of styrenes using a formate (B1220265) salt offers a method to synthesize α-arylpropionic acid derivatives, providing a route to modify the alkyl portion. rsc.org
Spiroannulation and Cyclization Reactions
Cyclization reactions involving arylpropanoic acids and their derivatives can lead to the formation of complex polycyclic and spirocyclic structures. While direct spiroannulation of this compound is not widely reported, related reactions provide insight into potential pathways.
Stereochemical Investigations and Chiral Recognition
Enantiomeric Purity Determination and Control in Synthesis
The synthesis of enantiomerically pure 2-(2-methoxyphenyl)propanoic acid relies on methods that can effectively control the stereochemical outcome of the reaction and techniques to accurately determine the enantiomeric excess (ee) of the final product.
Control over the stereochemistry during synthesis is often achieved through asymmetric synthesis or by the resolution of a racemic mixture. Asymmetric synthesis may involve the use of chiral catalysts or chiral auxiliaries to favor the formation of one enantiomer over the other.
Resolution of racemic this compound can be accomplished by forming diastereomeric salts with a chiral resolving agent, typically a chiral amine. The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization. For instance, a chiral amine like (R)-1-phenylethylamine can be reacted with racemic this compound to form two diastereomeric salts: [(R)-1-phenylethylammonium (R)-2-(2-methoxyphenyl)propanoate] and [(R)-1-phenylethylammonium (S)-2-(2-methoxyphenyl)propanoate]. Due to their different physical properties, one diastereomer will preferentially crystallize, allowing for its separation. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid.
The determination of enantiomeric purity is commonly performed using chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to their separation, and the relative peak areas in the chromatogram correspond to the enantiomeric ratio.
Another method for determining enantiomeric purity involves the use of nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents or chiral solvating agents. By converting the enantiomers into diastereomers with a chiral derivatizing agent, their NMR spectra will exhibit distinct signals, allowing for quantification.
Absolute Configuration Assignment Methodologies
Determining the absolute spatial arrangement of atoms at the stereocenter is crucial for understanding the molecule's properties and interactions. The primary methods for this elucidation are NMR anisotropy methods and X-ray crystallography.
Nuclear Magnetic Resonance Anisotropy Methods
NMR anisotropy methods for assigning the absolute configuration of chiral molecules like this compound often involve the use of a chiral derivatizing agent (CDA). A prominent example of such a CDA is (R)- or (S)-2-methoxyphenylacetic acid (MPA), a compound structurally related to the target molecule. chemscene.com
The principle involves the formation of a diastereomeric ester between the chiral alcohol to be analyzed and the chiral carboxylic acid (the CDA). The magnetic anisotropy of the phenyl ring in the CDA will cause different shielding or deshielding effects on the protons of the substrate in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomers, a spatial model can be proposed, and the absolute configuration can be deduced. chemscene.com
For instance, in the case of assigning the configuration of a secondary alcohol using (R)- and (S)-MPA, the protons on one side of the plane defined by the C-O-C=O bond of the ester will be shielded, while those on the other side will be deshielded. By observing which protons experience a significant change in chemical shift between the two diastereomers, their relative position with respect to the phenyl ring of the MPA moiety can be determined, thus revealing the absolute configuration of the alcohol.
X-ray Crystallography for Chiral Elucidation
X-ray crystallography is a powerful and definitive technique for determining the absolute configuration of a chiral molecule. This method requires the formation of a single crystal of the compound, either in its pure enantiomeric form or as a diastereomeric salt with a known chiral counter-ion.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of each atom. When anomalous dispersion effects are present, typically with atoms heavier than oxygen, the absolute configuration can be determined unambiguously.
For this compound, this would involve crystallizing one of its enantiomers or a diastereomeric salt formed with a chiral amine of known absolute configuration. The resulting crystal structure would provide unequivocal proof of the absolute stereochemistry.
Molecular Recognition in Chiral Systems
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This phenomenon is fundamental to the successful separation of enantiomers and is governed by the intermolecular forces between the interacting species.
Intermolecular Interactions in Diastereomeric Complexes
The formation of diastereomeric salts between a racemic carboxylic acid and a chiral amine is a classic example of chiral recognition. The stability and crystallizability of these diastereomeric complexes are dictated by a network of intermolecular interactions. In the case of diastereomeric salts of arylpropanoic acids, these interactions often include:
Salt Bridges: The primary interaction is the ionic bond between the carboxylate anion (COO⁻) of the acid and the ammonium (B1175870) cation (NH₃⁺) of the amine.
Hydrogen Bonding: Additional hydrogen bonds can form between the ammonium protons and the oxygen atoms of the carboxylate group, as well as the methoxy (B1213986) group.
CH-π Interactions: The aromatic rings of both the acid and the amine can engage in CH-π interactions, where a C-H bond from one molecule interacts with the π-system of the aromatic ring of the other.
π-π Stacking: Face-to-face or offset stacking of the aromatic rings can also contribute to the stability of the crystal lattice.
The combination and geometry of these interactions will differ between the two diastereomers, leading to different lattice energies and, consequently, different solubilities, which is the basis for their separation by crystallization.
Chiral Recognition Mechanisms in Crystallization and Separation Processes
The mechanism of chiral recognition in crystallization is a complex process that involves both thermodynamic and kinetic factors. The less soluble diastereomer will crystallize first from a supersaturated solution, leaving the more soluble diastereomer in the mother liquor.
The specific interactions that lead to the preferential crystallization of one diastereomer can be elucidated through the analysis of their crystal structures. For example, in the diastereomeric salts of a related compound, 2-methoxy-2-(1-naphthyl)propanoic acid, with (R)-1-phenylethylamine, it was found that the less soluble diastereomer formed a more favorable packing arrangement stabilized by a combination of a methoxy-assisted salt bridge and aromatic CH⋯π interactions. In contrast, the more soluble diastereomer exhibited different intermolecular contacts, including a π-π stacking interaction, which resulted in a less stable crystal lattice.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules with a high degree of accuracy. These calculations allow for a detailed examination of the molecule's geometry, electronic structure, and reactivity.
Geometric Parameter Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric parameter optimization. For 2-(2-methoxyphenyl)propanoic acid, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer, which is the most populated and stable arrangement of the atoms, as well as other low-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature.
Table 1: Optimized Geometric Parameters for the Global Minimum Energy Conformer of this compound (Theoretical Data)
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (propanoic acid) | 1.53 Å |
| C=O (carboxyl) | 1.22 Å | |
| C-O (carboxyl) | 1.35 Å | |
| C-O (methoxy) | 1.37 Å | |
| C-C (phenyl ring) | 1.39 - 1.40 Å | |
| Bond Angle | C-C-C (propanoic acid) | 110.5° |
| O=C-O (carboxyl) | 124.0° | |
| C-O-C (methoxy) | 118.0° | |
| Dihedral Angle | C-C-C-O (propanoic acid) | Varies with conformation |
| C-C-O-C (methoxy) | Varies with conformation |
Note: The values in this table are representative and would be determined from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups and a more positive potential around the acidic hydrogen of the carboxyl group.
Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical Data)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are example values and would be derived from specific quantum chemical calculations.
Charge Transfer, Hyperconjugative, and Conjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugative and conjugative effects, contribute significantly to the molecule's stability.
In this compound, NBO analysis can quantify the stabilization energy associated with interactions such as the delocalization of lone pair electrons from the oxygen atoms into adjacent antibonding orbitals (e.g., n -> σ* or n -> π*). It can also reveal the extent of π-conjugation within the phenyl ring and its interaction with the propanoic acid and methoxy substituents.
Non-Covalent Bond Interaction Studies
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The resulting plots show surfaces colored according to the nature and strength of the interaction. For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the carboxyl hydrogen and the methoxy oxygen, as well as other weak attractive and repulsive interactions that influence its preferred conformation.
Global Chemical Reactivity Descriptors
Based on the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1 / η).
Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).
Table 3: Global Chemical Reactivity Descriptors for this compound (Theoretical Data)
| Descriptor | Symbol | Value (eV) |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 0.8 |
| Chemical Hardness | η | 2.85 |
| Chemical Softness | S | 0.35 |
| Electronegativity | χ | 3.65 |
| Electrophilicity Index | ω | 2.34 |
Note: These values are calculated from the example HOMO and LUMO energies in Table 2.
Molecular Docking and Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
For this compound, molecular docking studies could be performed to investigate its binding affinity and interaction profile with various enzymes, such as cyclooxygenases (COX-1 and COX-2), which are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). The docking simulation would place the molecule into the active site of the enzyme and calculate a docking score, which is an estimate of the binding free energy.
The interaction profiling would then analyze the specific non-covalent interactions responsible for binding, such as:
Hydrogen bonds: For example, between the carboxyl group of the acid and polar amino acid residues in the active site.
Hydrophobic interactions: Between the phenyl ring and nonpolar residues.
Van der Waals interactions: General attractive forces between the ligand and the receptor.
π-π stacking: Between the aromatic ring of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
By identifying these key interactions, molecular docking can provide valuable insights into the mechanism of action and guide the design of new, more potent analogs.
Ligand-Protein Binding Mechanisms (e.g., Enzyme Active Sites)
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein or enzyme. mdpi.comnih.gov This process involves generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a target protein structure, which is often obtained from crystallographic data.
The simulation calculates the most favorable binding orientation, or "pose," by assessing various non-covalent interactions. These interactions are crucial for stable binding and include:
Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues like serine, threonine, or tyrosine within an enzyme's active site.
Hydrophobic Interactions: The phenyl ring and the methyl group of the methoxy substituent can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.
By analyzing these interactions, researchers can generate a binding affinity score, which estimates the strength of the binding. This information is fundamental to understanding the mechanism of action at a molecular level. mdpi.com For instance, docking simulations could reveal key amino acid residues that are essential for the recognition and binding of this compound, guiding further experimental studies like site-directed mutagenesis to validate these predictions. africaresearchconnects.com
Computational Prediction of Molecular Target Interactions
Beyond examining binding with a known protein, computational methods can be used to search for potential biological targets for a given compound. This process, often called in silico target fishing or reverse docking, is essential for understanding a compound's broader biological profile. nih.gov
There are two main approaches to computational target prediction:
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often have similar biological activities. The structure of this compound would be compared against large databases of compounds with known biological targets. nih.govrsc.org A high degree of similarity to a compound with a known target suggests that this compound might interact with the same target.
Structure-Based Methods: In this approach, the compound is docked against a wide array of protein structures available in databases like the Protein Data Bank (PDB). chemrxiv.org The results are then ranked based on predicted binding energies, providing a list of potential protein targets. csic.es
These predictive studies can generate hypotheses about the compound's mode of action that can be subsequently tested experimentally. nih.gov
Table 1: Common In Silico Target Prediction Approaches
| Approach | Principle | Typical Use Case |
|---|---|---|
| Ligand-Based | Comparison of the query molecule's 2D or 3D structure to databases of compounds with known targets. Assumes similar molecules have similar activities. | Rapid screening when the structure of potential targets is unknown. |
| Structure-Based (Reverse Docking) | Docking the query molecule against a large library of 3D protein structures to identify potential binding partners based on binding energy scores. | Identifying potential on-targets and off-targets when protein structures are available. |
Structure-Based Design Principles for Modified Analogues
Should a specific protein target for this compound be identified, structure-based design principles can be employed to create modified analogues with potentially improved properties. drugdesign.org This iterative process relies on the detailed 3D structural information of the ligand-protein complex obtained from docking studies or X-ray crystallography.
Key principles include:
Scaffold Hopping: Replacing the core structure (scaffold) of the molecule while maintaining the key binding interactions. This can lead to novel compounds with different physical properties.
Fragment Growing: If an unoccupied pocket exists within the binding site near the bound ligand, new chemical fragments can be computationally added to the ligand to form additional favorable interactions, thereby increasing binding affinity.
Optimizing Interactions: Small modifications, such as changing the position of the methoxy group on the phenyl ring or altering the propanoic acid side chain, can be made to optimize existing hydrogen bonds or hydrophobic interactions. researchgate.net For example, if the methoxy group is near a polar residue, replacing it with a hydroxyl group might introduce a new hydrogen bond.
These design principles allow for the rational modification of a lead compound to enhance its interaction with a target protein, a cornerstone of modern medicinal chemistry. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally determined property. nih.gov
Prediction of Physicochemical Behavior Relevant to Research (e.g., n-octanol–water partition coefficients)
The n-octanol-water partition coefficient (logP) is a critical physicochemical property that describes a compound's lipophilicity. It influences a molecule's solubility, absorption, and distribution in biological systems. QSPR models are frequently used to predict logP, avoiding the need for laborious experimental measurements. nih.govnih.govmdpi.com
To predict the logP of this compound, a QSPR model would be developed using a dataset of structurally diverse compounds with known logP values. researchgate.net Molecular descriptors for all compounds, including the target molecule, would be calculated. These descriptors can be categorized as:
Topological: Based on the 2D graph of the molecule.
Geometrical: Based on the 3D structure of the molecule.
Electronic: Related to the charge distribution in the molecule.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the experimental logP values. osti.govnih.gov This model can then be used to predict the logP of this compound.
Table 2: Examples of Molecular Descriptors Used in QSPR
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Indices | Atom connectivity and branching. |
| Geometrical | Molecular Surface Area | The 3D size and shape of the molecule. |
| Electronic | Partial Atomic Charges | Distribution of electrons within the molecule. |
Modeling of Degradation Pathways (e.g., biodegradation potential)
Computational models can also predict the likely degradation pathways of a compound in the environment. nih.gov For aromatic compounds like this compound, biodegradation is a key process. nih.govunesp.br Predictive models for biodegradation often use rule-based systems that contain information about known metabolic reactions. researchgate.net
These systems work by:
Identifying functional groups within the molecule that are susceptible to enzymatic attack (e.g., the phenyl ring, carboxylic acid, and ether linkage).
Applying a set of biotransformation rules to predict the products of potential metabolic reactions, such as hydroxylation of the aromatic ring, cleavage of the ether bond, or oxidation of the alkyl side chain.
Assembling these individual steps into plausible degradation pathways. biorxiv.org
The likelihood of a compound being biodegradable can also be predicted using QSAR models, which correlate molecular structure with experimentally determined biodegradation rates for a set of training compounds. researchgate.net Such models provide a valuable screening tool to assess the potential environmental persistence of a chemical.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-(2-methoxyphenyl)propanoic acid, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework and provide insights into the electronic environment of each nucleus.
Elucidation of Molecular Structure and Conformation
The molecular structure of this compound can be definitively established using ¹H and ¹³C NMR spectroscopy. In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide a wealth of information. For instance, the protons on the aromatic ring of the methoxyphenyl group will exhibit characteristic shifts and splitting patterns depending on their position relative to the methoxy (B1213986) and propanoic acid substituents. The protons of the propanoic acid moiety—the methine (CH), and methyl (CH₃) groups—will also have distinct resonances.
The chemical environment of each hydrogen atom in propanoic acid is unique, leading to three distinct peaks in the ¹H NMR spectrum. nagwa.com The proton of the carboxylic acid group (COOH) is significantly deshielded due to the electronegativity of the adjacent oxygen atoms and the electron-withdrawing nature of the carbonyl group, causing its peak to appear far downfield. nagwa.com The protons on the carbon adjacent to the carbonyl group (α-protons) are also deshielded, while the terminal methyl protons are the most shielded. The integration of these signals, reflecting the number of protons in each environment, will correspond to the molecular formula. docbrown.info
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the number and types of carbon atoms present, including those in the aromatic ring, the methoxy group, the carboxylic acid, and the aliphatic chain.
| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | ~10-13 | Singlet (broad) | 1H |
| -CH(Ar)- | ~3.5-4.5 | Quartet | 1H |
| -CH₃ | ~1.0-1.5 | Doublet | 3H |
| -OCH₃ | ~3.8 | Singlet | 3H |
Stereochemical Assignment through Advanced NMR Techniques
Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it can exist as two enantiomers. Advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, can be employed to distinguish between these enantiomers. These methods work by creating diastereomeric complexes or derivatives that have different NMR spectra.
Anisotropy methods, which exploit the magnetic non-equivalence of nuclei in a chiral environment, can also be a powerful tool for stereochemical assignment. By observing the differential shielding effects on nearby protons in the presence of a chiral auxiliary, the absolute configuration of the chiral center can often be determined.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. docbrown.info A strong, sharp absorption band typically appears between 1700 and 1725 cm⁻¹ due to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info
Other significant peaks include those for the C-H stretching vibrations of the aromatic ring and the aliphatic chain (around 2850-3100 cm⁻¹), and the C-O stretching vibrations of the ether and carboxylic acid groups (in the 1000-1300 cm⁻¹ region). The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for identification. docbrown.info
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Aromatic/Aliphatic | C-H Stretch | 2850-3100 |
| Ether/Carboxylic Acid | C-O Stretch | 1000-1300 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the C-H stretching vibrations. The C=O stretch of the carboxylic acid will also be visible, though often weaker than in the FT-IR spectrum. The symmetric vibrations of the molecule as a whole can also be probed, offering further structural insights.
Correlation of Experimental and Theoretically Calculated Vibrational Spectra
To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT). nih.gov By modeling the molecule and calculating its vibrational frequencies, each experimental peak can be assigned to a specific atomic motion within the molecule. nih.gov This correlation allows for a more precise and confident interpretation of the spectral data, confirming the molecular structure and providing insights into the conformational properties of this compound. nih.govnih.gov The simulated spectra, when they closely match the experimental ones, serve as a powerful validation of the proposed structure. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique that provides critical information about the molecular weight and structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, researchers can gain deep insights into the compound's elemental composition and fragmentation behavior.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. This technique measures the mass of a molecule with extremely high accuracy, typically to four or more decimal places. The experimentally determined exact mass allows for the calculation of a single, unambiguous molecular formula, a critical step in the identification of a known compound or the characterization of a new one.
For this compound, with a chemical formula of C₁₀H₁₂O₃, the theoretical monoisotopic mass is 180.07864 Da. HRMS analysis of a pure sample of this compound would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the compound's elemental composition and helps to distinguish it from other compounds with the same nominal mass.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Theoretical Exact Mass | 180.07864 Da |
| Expected Measurement Accuracy | < 5 ppm |
This table presents the theoretical exact mass for this compound, which would be confirmed by HRMS analysis in a research context.
Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of this compound by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated or deprotonated molecular ion of the compound is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative product ions. The analysis of these product ions provides a fragmentation pattern that acts as a "fingerprint" for the molecule.
Common fragmentation pathways for a compound like this compound would likely involve:
Loss of the carboxylic acid group: A neutral loss of COOH (45 Da) is a characteristic fragmentation for carboxylic acids.
Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion can also occur.
Cleavage of the methoxy group: The loss of a methyl radical (CH₃; 15 Da) or formaldehyde (B43269) (CH₂O; 30 Da) from the methoxy-substituted ring is a common fragmentation pathway for methoxyphenyl compounds.
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propanoic acid side chain can lead to the formation of a stable methoxyphenyl-containing fragment.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 181.0859 ([M+H]⁺) | 135.0805 | H₂O + CO | Methoxyphenyl-ethenyl cation |
| 181.0859 ([M+H]⁺) | 121.0648 | C₂H₄O₂ | Methoxyphenyl cation |
| 179.0710 ([M-H]⁻) | 135.0441 | CO₂ | Deprotonated methoxy-ethylbenzene |
| 179.0710 ([M-H]⁻) | 119.0491 | C₂H₄O | Deprotonated methoxyphenol |
This table outlines the predicted fragmentation patterns for this compound based on the principles of mass spectrometry and the known behavior of similar chemical structures.
Chromatographic Techniques in Research
Chromatography is an essential set of techniques for the separation, identification, and purification of this compound. The choice of chromatographic method depends on the specific research goal, such as assessing the purity of a synthesized batch, analyzing for the presence of volatile impurities, or isolating the compound for further studies.
High-performance liquid chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By creating a gradient where the proportion of the organic solvent in the mobile phase is increased over time, compounds are eluted from the column according to their hydrophobicity. The purity of a sample of this compound can be determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. For accurate quantitation, a calibration curve is typically generated using certified reference standards.
While a specific, validated HPLC method for this compound is not detailed in the provided search results, a general method can be proposed based on methods for similar aromatic carboxylic acids.
Table 3: Representative HPLC Parameters for the Analysis of Aromatic Carboxylic Acids
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic or acetic acidB: Acetonitrile or Methanol |
| Gradient | A time-dependent linear gradient from a low to a high percentage of solvent B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of the compound |
| Injection Volume | 10-20 µL |
This table provides a set of typical starting conditions for developing an HPLC method for the purity assessment of this compound.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a carboxylic acid like this compound, which has limited volatility, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. A common derivatization strategy is esterification, for example, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester.
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. GC-MS is particularly useful as it provides both retention time data for identification and a mass spectrum for structural confirmation.
Table 4: General Gas Chromatography Parameters for the Analysis of Derivatized Carboxylic Acids
| Parameter | Typical Conditions |
| Derivatization Agent | Methanol with an acid catalyst (e.g., H₂SO₄) to form the methyl ester |
| Column | Capillary column with a polar stationary phase (e.g., a wax-type column) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or splitless |
| Temperature Program | A temperature ramp from a lower initial temperature to a higher final temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table outlines a general approach for the GC analysis of this compound following a suitable derivatization step.
When a highly pure sample of this compound is required for further research, such as for use as a reference standard or for biological testing, preparative chromatography is the method of choice. Preparative high-performance liquid chromatography (prep-HPLC) is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound.
In preparative HPLC, a larger column with a greater amount of stationary phase is used, and the sample is loaded at a much higher concentration. The goal is to separate the target compound from any impurities and collect the fraction containing the pure compound. The principles of separation are the same as in analytical HPLC, but the conditions are optimized for throughput and purity rather than for analytical resolution. The collected fractions are typically analyzed by analytical HPLC to confirm their purity.
Table 5: Key Considerations for Preparative HPLC Method Development
| Parameter | Objective in Preparative Chromatography |
| Sample Loading | Maximize the amount of sample injected without compromising the separation |
| Column Dimensions | Larger diameter and length to accommodate higher sample loads |
| Mobile Phase | Use of volatile buffers and solvents to facilitate sample recovery after collection |
| Flow Rate | Higher flow rates to reduce run times |
| Fraction Collection | Automated fraction collectors are used to collect the eluent at specific time intervals |
This table highlights the key differences and considerations when scaling up an analytical HPLC method to a preparative scale for the isolation of this compound.
X-ray Diffraction Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield specific single crystal X-ray diffraction data for this compound. While X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing invaluable information on molecular geometry, conformation, and intermolecular interactions, such a study for this particular compound does not appear to be publicly available at this time.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The determination of the solid-state structure of this compound through single crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of the molecule in the crystalline state, including the orientation of the methoxy and propanoic acid groups relative to the phenyl ring.
A hypothetical table of crystallographic data that would be obtained from such an analysis is presented below. It is important to note that this data is for illustrative purposes and is not based on experimental results for this compound.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1055.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.135 |
| R-factor | 0.045 |
Elucidation of Intermolecular Packing and Crystal Engineering
Analysis of the crystal packing would reveal the nature of intermolecular interactions that govern the formation of the crystal lattice. For this compound, key interactions would likely involve hydrogen bonding between the carboxylic acid moieties of adjacent molecules, potentially forming dimeric structures which are common for carboxylic acids.
Biochemical and Molecular Interaction Research Non Clinical Focus
Enzyme Inhibition Studies (in vitro, mechanistic)
Research into the specific enzyme inhibition profile of 2-(2-methoxyphenyl)propanoic acid is limited. However, based on its structure as a 2-arylpropanoic acid, its primary mode of action would be the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes.
For profen-class inhibitors, the carboxylate group of the molecule typically forms an ionic bond with a conserved, positively charged arginine residue (Arg120 in COX-1) at the top of the COX active site channel. The aryl group of the inhibitor then descends into the hydrophobic channel of the enzyme. The specific interactions of the 2-methoxyphenyl group of this compound within this channel would determine its inhibitory potency and selectivity for COX-1 versus COX-2. The orientation and binding would be influenced by van der Waals forces and other non-covalent interactions with the amino acid residues lining the active site.
The kinetic characterization of enzyme modulation by profens can vary, with some exhibiting simple, competitive inhibition, while others show time-dependent, slow-binding inhibition. The kinetics are influenced by the specific chemical structure of the inhibitor. For this compound, it would be necessary to perform kinetic assays to determine its inhibition constants (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or mixed) for both COX-1 and COX-2. Such studies would reveal whether the compound acts as a rapid and reversible inhibitor or a slow, tight-binding inhibitor.
Protein Binding and Recognition Studies
The binding of drugs to plasma proteins, such as human serum albumin (HSA), is a critical factor in their distribution and availability.
The interaction of this compound with proteins like HSA would be governed by non-covalent forces, including hydrophobic interactions between the methoxyphenyl group and nonpolar regions of the protein, as well as hydrogen bonding and ionic interactions involving the propanoic acid moiety. The specific binding site on albumin for this compound has not been empirically determined but profens commonly bind to specific drug-binding sites on HSA, such as Sudlow's sites I and II.
Like other 2-arylpropanoic acids, this compound is a chiral compound, existing as (S)- and (R)-enantiomers. For many profens, the (S)-enantiomer is the more pharmacologically active form in terms of COX inhibition. This stereoselectivity often extends to protein binding. It is common for one enantiomer to have a higher binding affinity for plasma proteins than the other. This differential binding can affect the free drug concentration and, consequently, its pharmacological activity and clearance. Specific studies on the enantiomers of this compound would be required to determine their respective binding affinities and how this influences their biological activity.
Role as Biochemical Probes or Tools
Currently, there is no documented use of this compound as a biochemical probe or tool in research. Such applications would typically require the compound to possess specific properties, such as high selectivity for a particular biological target or the ability to be tagged with a fluorescent or radioactive label to study biological processes.
Application in Investigating Receptor Interactions and Signaling Pathways (mechanistic, in vitro)
Currently, there is no specific data from in vitro receptor binding assays for this compound. However, the general methodologies for such investigations are well-established. In vitro assays are crucial for determining the binding affinity of a ligand for a receptor and for elucidating its functional effects on signaling pathways. nih.gov
These assays typically involve:
Saturation Binding Studies: Used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand. nih.gov
Competitive Binding Assays: These are used to determine the inhibitory constant (Ki) of a non-radiolabeled ligand (like this compound) by measuring its ability to displace a known radioligand from its receptor. nih.gov The IC50 value, the concentration of the ligand that inhibits 50% of the specific binding of the radioligand, is determined and can be converted to a Ki value. nih.gov
Functional Assays: Once binding is established, functional assays are performed to determine whether the ligand acts as an agonist, antagonist, or inverse agonist. This can involve measuring second messenger levels (e.g., cAMP, Ca2+), enzyme activity, or gene expression changes in cells expressing the receptor of interest.
For instance, studies on other phenylpropanoic acid derivatives have demonstrated their interaction with specific receptors. A notable example is 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary flavonoids, which has been shown to interact with G protein-coupled receptor 41 (GPR41). This interaction is crucial for its role in modulating hepatic lipid metabolism. While structurally different from this compound, the research on HMPA illustrates how a phenylpropanoic acid scaffold can be recognized by a specific receptor to initiate a signaling cascade.
Another area of receptor interaction studies involves amino acid derivatives. For example, extensive research has been conducted on the binding of ligands to excitatory amino acid receptors like the AMPA receptor. nih.gov These studies often involve the synthesis of various analogs to understand the structure-activity relationships that govern receptor binding and activation.
Given its structure, this compound could be hypothetically investigated for its interaction with a range of receptors, particularly those that bind to small aromatic carboxylic acids.
Table 1: In Vitro Assays for Receptor Interaction Studies
| Assay Type | Purpose | Key Parameters Measured |
| Saturation Binding | To determine the affinity and density of receptors | Kd (Equilibrium Dissociation Constant), Bmax (Maximum Receptor Density) |
| Competitive Binding | To determine the affinity of a competing ligand | IC50 (Half-maximal Inhibitory Concentration), Ki (Inhibitory Constant) |
| Functional Assays | To determine the functional effect of a ligand | Second messenger levels (cAMP, Ca2+), enzyme activity, gene expression |
Utilization in Peptide Synthesis as a Building Block
While there are no specific reports detailing the use of this compound as a building block in peptide synthesis, its structure is analogous to other methoxy-containing phenyl derivatives that have found utility in this field. Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence. nih.gov
In the context of SPPS, compounds with structures similar to this compound can be incorporated into a peptide chain, provided they are appropriately protected. The carboxylic acid group of this compound would allow for its coupling to the N-terminus of a growing peptide chain on a solid support.
A relevant example is the use of Nα-2-hydroxy-4-methoxybenzylamino acids in SPPS. researchgate.net These building blocks, which contain a methoxyphenyl group, have been instrumental in synthesizing peptides that are prone to aggregation. researchgate.net The methoxybenzyl group can serve as a backbone-protecting group, improving the solubility and coupling efficiency of difficult sequences. researchgate.net
Furthermore, p-methoxyphenol, a compound with a methoxyphenyl moiety, has been evaluated as a scavenger in the final cleavage step of Boc-based SPPS. nih.gov Scavengers are crucial for trapping reactive carbocations that are generated during the removal of side-chain protecting groups, thus preventing side reactions and improving the purity of the final peptide. nih.gov The effectiveness of p-methoxyphenol highlights the potential utility of methoxyphenyl-containing compounds in the broader context of peptide synthesis. nih.gov
The general process of incorporating a non-standard building block like this compound into a peptide sequence via SPPS would involve the following steps:
Protection: The carboxylic acid group of this compound would need to be activated, for example, as an active ester.
Coupling: The activated building block would be coupled to the free N-terminal amine of the peptide chain attached to the solid support.
Deprotection: The N-terminal protecting group of the newly added residue would be removed to allow for the next coupling cycle.
Table 2: Potential Steps for Incorporating this compound in SPPS
| Step | Description | Key Reagents |
| Activation | Conversion of the carboxylic acid to a more reactive species. | Carbodiimides (e.g., DCC, DIC), HOBt, HBTU |
| Coupling | Formation of a peptide bond with the resin-bound peptide. | Activated building block, resin-bound peptide |
| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc, Boc). | Piperidine (for Fmoc), TFA (for Boc) |
Exploration in Bioconjugation Methodologies (as a chemical method, not targeted delivery systems)
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. While there are no specific examples of this compound being used in bioconjugation, its carboxylic acid functionality makes it a potential candidate for such applications. The carboxyl group can be activated to react with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds.
A related methoxyphenyl derivative, 4-[4-(methoxy)phenyl]-1,2,4-triazole-3,5-dione (PTAD), has been investigated for the chemoselective bioconjugation of tyrosine residues. The reaction between PTAD and tyrosine is rapid and occurs over a wide pH range, making it a useful tool for labeling biomolecules. This demonstrates that the methoxyphenyl group is compatible with bioconjugation reactions.
The general strategy for using a carboxylic acid-containing molecule like this compound in bioconjugation would involve:
Activation of the Carboxylic Acid: The carboxyl group is typically converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using carbodiimide (B86325) chemistry (e.g., with EDC).
Reaction with the Biomolecule: The activated molecule is then reacted with the target biomolecule, which contains a nucleophilic group (commonly a primary amine).
Purification: The resulting bioconjugate is purified from excess reagents and unconjugated molecules.
This approach could be used to attach the this compound moiety to a protein, antibody, or other biomolecule for various research purposes, such as altering its physicochemical properties or introducing a specific structural element.
Modulation of General Biochemical Pathways
There is currently no direct evidence from in vitro studies on how this compound modulates general biochemical pathways. However, studies on structurally similar compounds provide some insights into potential areas of investigation.
As mentioned earlier, the metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to modulate lipid metabolism through its interaction with GPR41. Furthermore, sulfated and glucuronidated conjugates of HMPA have been found to promote the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs). This effect is mediated by an increase in intracellular calcium concentration and the subsequent activation of endothelial nitric oxide synthase (eNOS). This suggests that phenylpropanoic acid derivatives can influence important signaling pathways involved in vascular function.
Given its structural similarity, this compound could potentially influence various biochemical pathways. Hypothetical areas of investigation could include its effects on:
Metabolic Enzymes: Many metabolic pathways involve enzymes that recognize small aromatic carboxylic acids as substrates or inhibitors.
Signaling Cascades: As seen with HMPA, it could potentially interact with cell surface or intracellular receptors to modulate signaling pathways.
Oxidative Stress Pathways: The presence of the methoxy (B1213986) group on the phenyl ring could influence its antioxidant or pro-oxidant properties, potentially affecting cellular redox balance.
To investigate these possibilities, a range of in vitro biochemical and cellular assays would be required. These could include enzyme activity assays, cell-based reporter assays for specific signaling pathways, and measurements of reactive oxygen species production.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Methodological Advancements
An exhaustive search of academic literature yields no significant, specific contributions or methodological advancements directly focused on 2-(2-methoxyphenyl)propanoic acid. Research in the broader class of methoxyphenylpropanoic acids has been noted, but these studies almost invariably concentrate on other isomers. For instance, a literature review on the related compound 2-Methoxy-3-(4-methoxyphenyl)propanoic acid explicitly states that very few articles have been published on it, suggesting a similar or even greater scarcity of research for the 2-(2-methoxyphenyl) isomer. hmdb.ca
The primary "advancements" are thus limited to the compound's synthesis and availability through chemical suppliers, which makes it accessible for potential research endeavors. There are no specific, novel synthetic routes or analytical methodologies reported in academic journals that are unique to or have been significantly advanced by the study of this compound.
Identification of Knowledge Gaps in Fundamental Chemical and Biochemical Research
The lack of dedicated studies on this compound points to substantial knowledge gaps in its fundamental chemical and biochemical profile. Key areas where research is absent include:
Stereochemistry and Chiral Properties: While the molecule possesses a chiral center, there is a dearth of research on the resolution of its enantiomers and the specific properties of the (R) and (S) forms. The stereochemical analysis of related compounds is a developed field, but these techniques have not been applied to this specific isomer. longdom.org
Computational and Spectroscopic Characterization: Detailed computational studies to understand its molecular geometry, electronic structure, and reactivity are not available. Similarly, in-depth spectroscopic analyses beyond basic identification are not present in the literature.
Reaction Mechanisms: The mechanisms of reactions involving this compound have not been a subject of investigation. Understanding how the ortho-methoxy group influences its reactivity compared to other isomers is a significant unknown.
Biochemical and Pharmacological Activity: There is no documented research into the biological effects of this compound. Its potential interactions with biological systems, metabolic pathways, and pharmacological properties remain entirely unexplored.
Prospective Avenues for Advanced Synthetic, Stereochemical, Computational, and Mechanistic Investigations
The current void in the scientific literature presents numerous opportunities for future research into this compound.
Advanced Synthetic and Stereochemical Investigations: Future work could focus on developing efficient, stereoselective synthetic routes to obtain the pure enantiomers of this compound. This would be a crucial first step for investigating any potential stereospecific biological activity. The development of chiral separation techniques, such as diastereomeric salt formation or chiral chromatography, would be essential.
Computational and Mechanistic Studies: Prospective research should include comprehensive computational modeling to predict the compound's physicochemical properties, conformational preferences, and reactivity. These theoretical studies could guide experimental work and provide insights into the influence of the ortho-methoxy group on the propanoic acid side chain. Mechanistic studies on its reactions, particularly those that could be influenced by the position of the methoxy (B1213986) group, would be valuable for understanding its chemical behavior.
Biochemical and Pharmacological Screening: Given the biological activities of other related profen compounds, a logical future direction would be to screen this compound and its individual enantiomers for a range of biological activities. This could uncover novel pharmacological properties and establish a foundation for further drug discovery research.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-methoxyphenyl)propanoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves substitution or coupling reactions. A feasible route includes:
- Step 1 : Methoxylation of a phenylpropanoic acid precursor via nucleophilic aromatic substitution (e.g., using methoxide ions under acidic conditions).
- Step 2 : Oxidation of a propanol intermediate using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the carboxylic acid moiety .
- Key Reagents : Pd/C for catalytic hydrogenation (reduction side reactions) and NaBH₄ for selective reductions .
- Note : Positional isomerism (2-methoxy vs. 3- or 4-substituted analogs) requires careful optimization of reaction conditions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ ~3.8 ppm (methoxy -OCH₃), δ ~2.5–3.0 ppm (propanoic acid CH₂), and aromatic protons (δ ~6.8–7.5 ppm) .
- ¹³C NMR : Carboxylic acid carbon at δ ~170–175 ppm, methoxy carbon at δ ~55 ppm .
- Infrared Spectroscopy (IR) : Stretching bands at ~2500–3300 cm⁻¹ (carboxylic acid O-H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% by area normalization) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use respirators (NIOSH-approved) if airborne dust is generated .
- Ventilation : Perform reactions in a fume hood to limit exposure to vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Use HEPA-filter vacuums or wet methods to avoid dust dispersion .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-(-)-α-Methoxyphenylacetic acid ) or enzymatic resolution with lipases or esterases.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation or Suzuki-Miyaura coupling to control stereochemistry .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or polarimetry .
Q. What computational methods are suitable for studying the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., acid dissociation constants, pKa) and transition states using Gaussian or ORCA software .
- Molecular Docking : Predict interactions with biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina .
- Solvent Effects : Simulate solvation using COSMO-RS to optimize reaction conditions .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
